5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is a synthetic organic compound characterized by the presence of bromine and fluorine substituents on the indene ring. The compound features a hydroxyl group that enhances its reactivity and potential biological activity. Its molecular formula is , and it has a molar mass of approximately 229.05 g/mol. The structure includes a bicyclic indane framework, which is significant in medicinal chemistry due to its diverse biological properties.
The biological activity of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has been explored in various studies. It exhibits potential antimicrobial and anticancer properties, making it a candidate for further pharmacological development. The presence of the bromine and fluorine atoms may enhance its binding affinity to biological targets, influencing its therapeutic efficacy.
The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone derivative (4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one) using reducing agents such as sodium borohydride in an alcohol solvent under inert conditions. This method allows for high yields and purity of the desired product .
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications across different fields:
The interaction studies involving 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol focus on its binding affinity to various enzymes and receptors. These studies reveal that the compound can modulate enzymatic activity and receptor interactions, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Several compounds share structural similarities with 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Bromo-7-fluoro-2,3-dihydro-1H-indanone | Structure | Contains a ketone instead of a hydroxyl group; explored for similar biological activities. |
| 4-Bromo-indene | Structure | Lacks dihydro and hydroxyl functionalities; simpler structure with different reactivity. |
| 4-Bromo-naphthalenone | Structure | More complex aromatic system; differing electronic properties affecting biological activity. |
5-Bromo-7-fluoro-2,3-dihydro-1H-indanone stands out due to its unique combination of halogen substituents and functional hydroxyl group on the indane framework, which enhances its reactivity and potential biological activity compared to other similar compounds.